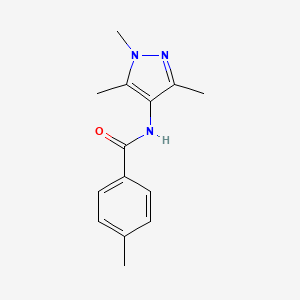
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as C646, is a small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) and p300. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide specifically targets the HAT activity of PCAF and p300 by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the transfer of the acetyl group to the target histone proteins. This results in the suppression of histone acetylation and subsequent alteration of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor cell growth and migration, the inhibition of inflammatory responses, and the prevention of cardiovascular diseases. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages as a research tool, including its specificity for PCAF and p300, its ability to inhibit HAT activity, and its relatively low toxicity compared to other HAT inhibitors. However, it also has some limitations, including its poor solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for research involving 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including the development of more potent and selective HAT inhibitors, the identification of new therapeutic targets for 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to optimize its use as a research tool.
Métodos De Síntesis
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and sodium bicarbonate to form the desired product.
Aplicaciones Científicas De Investigación
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been widely used as a research tool to study the role of p300/CBP-associated factor (PCAF) and p300 in various cellular processes, including gene expression, DNA repair, and cell cycle regulation. It has been shown to inhibit the HAT activity of both PCAF and p300, leading to the suppression of histone acetylation and subsequent alteration of gene expression.
Propiedades
IUPAC Name |
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJJAWDZJXZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
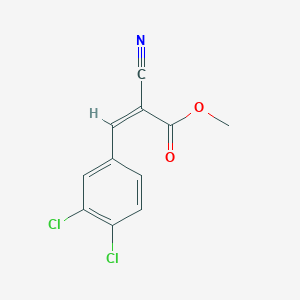
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)


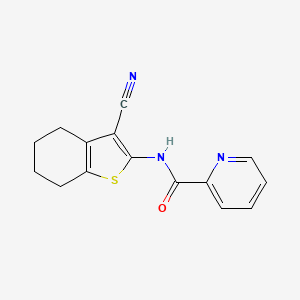
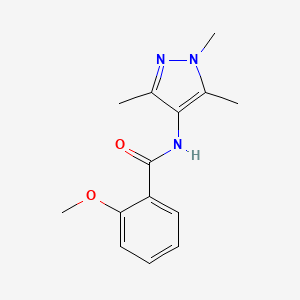
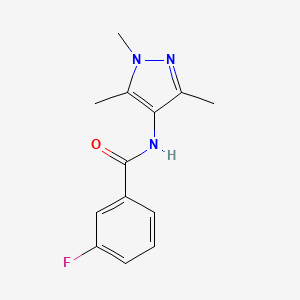
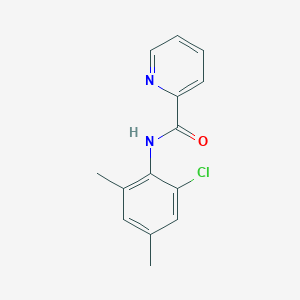
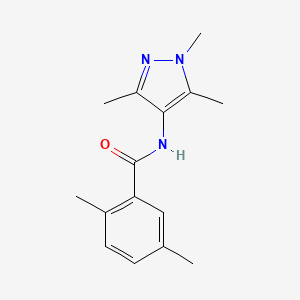
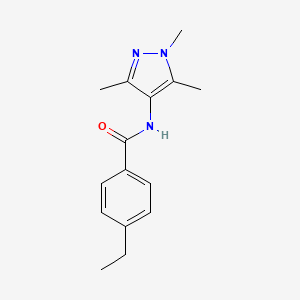
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)